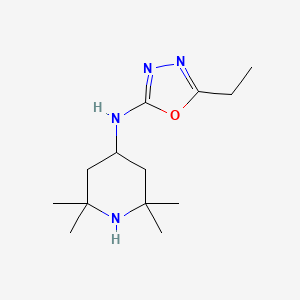![molecular formula C22H26N2O2 B5684082 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride, also known as DPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPMC is a derivative of piperidine, which is a heterocyclic organic compound commonly used in the synthesis of drugs and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves its binding to the mu-opioid receptor and activation of downstream signaling pathways. Specifically, 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride acts as a partial agonist at the mu-opioid receptor, which means that it can activate the receptor to a certain extent but not fully. This partial activation results in a moderate level of analgesia and a lower risk of side effects such as respiratory depression and addiction compared to full agonists.
Biochemical and Physiological Effects
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have several biochemical and physiological effects in the body. One of the primary effects is its ability to modulate pain perception. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have moderate analgesic effects in animal models of pain, which makes it a potential candidate for the development of new pain medications. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has also been shown to have anxiolytic effects, which means that it can reduce anxiety and promote relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its selectivity for the mu-opioid receptor. This selectivity allows researchers to study the specific effects of mu-opioid receptor activation without the confounding effects of other opioid receptors. Additionally, the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride allows for a more controlled level of receptor activation compared to full agonists.
One of the limitations of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its relatively low potency compared to other opioid drugs. This low potency may limit its usefulness in certain types of experiments where high levels of receptor activation are required. Additionally, the selectivity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride for the mu-opioid receptor may limit its usefulness in experiments that involve other opioid receptors.
Orientations Futures
There are several future directions for the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in scientific research. One potential direction is the development of new pain medications based on the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride. Another direction is the study of the effects of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride on other opioid receptors and their downstream signaling pathways. Additionally, the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride as a tool for the study of opioid receptor pharmacology and function may lead to new insights into the mechanisms of opioid addiction and dependence.
Méthodes De Synthèse
The synthesis of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves the reaction of morpholine with 3,3-diphenyl-1-piperidinylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is typically around 80%, and the purity can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been used in various scientific research studies due to its ability to interact with specific receptors in the brain and nervous system. One of the primary research applications of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is in the study of opioid receptors. Opioid receptors are a type of G protein-coupled receptor that is activated by endogenous opioid peptides and exogenous opioid drugs. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to bind selectively to the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction.
Propriétés
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-morpholin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(20-16-23-13-15-26-20)24-14-7-12-22(17-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20,23H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSSDJUXMSCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNCCO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Diphenylpiperidin-1-yl)carbonyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)


![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)

![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)

![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)
![1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5684062.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)
